(6-Formylpyridin-2-yl)boronic acid
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Overview
Description
. This compound is characterized by the presence of a formyl group at the 6-position of the pyridine ring and a boronic acid group at the 2-position, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally used as reagents in organic synthesis . They are often involved in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling .
Mode of Action
(6-Formylpyridin-2-yl)boronic acid, like other boronic acids, participates in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium complex in a process known as transmetalation .
Biochemical Pathways
The compound’s role in the suzuki-miyaura cross-coupling reaction suggests it could be used to synthesize a variety of bioactive molecules . These molecules could then interact with various biochemical pathways, depending on their structure and function.
Result of Action
It’s worth noting that the compound’s primary use is in the synthesis of other molecules . The effects of these molecules would depend on their specific structures and functions.
Action Environment
The action of this compound, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, can be influenced by various environmental factors. These include the presence of a suitable palladium catalyst, the choice of base, and the reaction conditions such as temperature and solvent . These factors can significantly affect the reaction’s efficiency and the yield of the desired product .
Preparation Methods
The synthesis of (6-Formylpyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms (such as lithium or magnesium) followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange to introduce the boronic acid group at the desired position.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds followed by borylation.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to introduce the boronic acid group.
Chemical Reactions Analysis
(6-Formylpyridin-2-yl)boronic acid undergoes various types of chemical reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Addition: The boronic acid group can react with diols to form cyclic boronate esters.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives.
Scientific Research Applications
(6-Formylpyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound is used in the development of sensors for detecting diols and other biomolecules.
Industry: The compound is used in the synthesis of materials for various industrial applications, including polymers and catalysts.
Comparison with Similar Compounds
(6-Formylpyridin-2-yl)boronic acid can be compared with other pyridinylboronic acids and esters:
2-Pyridinylboronic Acid: Lacks the formyl group, making it less versatile for certain applications.
4-Formylpyridin-2-yl)boronic Acid: The formyl group is at a different position, affecting its reactivity and applications.
3-Pyridinylboronic Acid: Similar to 2-pyridinylboronic acid but with the boronic acid group at the 3-position, leading to different reactivity patterns.
The unique combination of the formyl and boronic acid groups in this compound makes it particularly useful for specific applications in synthesis and sensing.
Properties
IUPAC Name |
(6-formylpyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXILAYGCHAABTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694462 |
Source
|
Record name | (6-Formylpyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-00-9 |
Source
|
Record name | B-(6-Formyl-2-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Formylpyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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